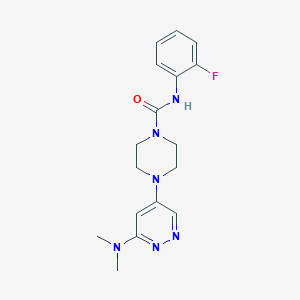

4-(6-(dimethylamino)pyridazin-4-yl)-N-(2-fluorophenyl)piperazine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(6-(dimethylamino)pyridazin-4-yl)-N-(2-fluorophenyl)piperazine-1-carboxamide, also known as DFPM, is a chemical compound that has been studied for its potential applications in scientific research. DFPM has been found to have a variety of effects on the biochemical and physiological processes of the body, making it a promising candidate for further investigation.

Wissenschaftliche Forschungsanwendungen

Antiallergy Activity

Research on related compounds to 4-(6-(dimethylamino)pyridazin-4-yl)-N-(2-fluorophenyl)piperazine-1-carboxamide indicates potential antiallergy activity. For example, a series of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamides showed activity in the passive foot anaphylaxis (PFA) assay, an IgE-mediated model useful for detecting compounds with antiallergic activity (Walsh et al., 1990).

Antibacterial and Anthelmintic Activities

Compounds structurally similar to this compound have been evaluated for antibacterial and anthelmintic activities. For example, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate showed moderate antibacterial and anthelmintic activities (Sanjeevarayappa et al., 2015).

Antimicrobial Activity

Several derivatives structurally related to this compound have shown potential as antimicrobial agents. For instance, N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives demonstrated potent antimicrobial activity (Babu et al., 2015).

Antiviral Properties

The compound and its analogues have been explored for antiviral properties. A study focusing on pyridazino[3,4-b][1,5]benzodiazepin-5-ones, which are structurally related, highlighted their potential as human immunodeficiency virus type 1 reverse transcriptase inhibitors (Heinisch et al., 1996).

Radiopharmaceutical Applications

Compounds related to this compound have been used in the development of radiotracers for positron emission tomography (PET) imaging, such as in the assessment of stearoyl-CoA desaturase-1 (SCD-1) in cancer studies (Silvers et al., 2016).

Wirkmechanismus

Target of Action

Similar compounds have been designed and synthesized for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .

Mode of Action

It is known that similar compounds interact with their targets to inhibit the growth of mycobacterium tuberculosis h37ra .

Biochemical Pathways

It can be inferred that the compound likely interacts with pathways involved in the survival and replication of mycobacterium tuberculosis h37ra .

Pharmacokinetics

Similar compounds have been evaluated for their druglikeness and adme-tox properties .

Result of Action

Similar compounds have exhibited significant activity against mycobacterium tuberculosis h37ra, with 50% inhibitory concentrations (ic50) ranging from 135 to 218 μM .

Action Environment

It is known that the efficacy of similar compounds can be influenced by factors such as the presence of other drugs, the patient’s health status, and the specific strain of mycobacterium tuberculosis .

Eigenschaften

IUPAC Name |

4-[6-(dimethylamino)pyridazin-4-yl]-N-(2-fluorophenyl)piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21FN6O/c1-22(2)16-11-13(12-19-21-16)23-7-9-24(10-8-23)17(25)20-15-6-4-3-5-14(15)18/h3-6,11-12H,7-10H2,1-2H3,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSKQQQQXYBXORW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NN=CC(=C1)N2CCN(CC2)C(=O)NC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21FN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 6-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2437284.png)

![2-methoxy-4-methyl-5-(propan-2-yl)-N-[(thiophen-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B2437296.png)

![2-[(4-Amino-6-anilino-5-nitropyrimidin-2-yl)amino]ethanol](/img/structure/B2437299.png)

![1-Propylsulfonyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2437300.png)

![(6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2437301.png)

![4-(3-chlorobenzyl)-2-(2,6-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2437302.png)

![2-Chloro-4-[1-[(2-methylpyridin-3-yl)methyl]piperidin-4-yl]pyrimidine](/img/structure/B2437304.png)